Cas no 5817-26-5 ((S)-Ethyl pyrrolidine-2-carboxylate)
(S)-Ethyl pyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (S)-Ethyl pyrrolidine-2-carboxylate
- L-Proline ethyl ester
- Ethyl (2S)-Pyrrolidine-2-Carboxylate
-
- MDL: MFCD11656706
- Inchi: 1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
- InChI Key: QPNJHVDIRZNKOX-LURJTMIESA-N
- SMILES: O(CC)C([C@@H]1CCCN1)=O
Computed Properties
- Exact Mass: 143.09500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
Experimental Properties
- Boiling Point: 83°C/17mmHg(lit.)
- Refractive Index: 1.4480 to 1.4520
- PSA: 38.33000
- LogP: 0.63030
(S)-Ethyl pyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196649-25g |
(S)-Ethyl pyrrolidine-2-carboxylate |
5817-26-5 | 95% | 25g |
$355 | 2021-06-09 | |
| Alichem | A109007929-25g |
(S)-Ethyl pyrrolidine-2-carboxylate |
5817-26-5 | 95% | 25g |
$400.00 | 2023-09-01 | |
| TRC | E926595-50mg |
(S)-Ethyl Pyrrolidine-2-carboxylate |
5817-26-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E926595-100mg |
(S)-Ethyl Pyrrolidine-2-carboxylate |
5817-26-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E926595-500mg |
(S)-Ethyl Pyrrolidine-2-carboxylate |
5817-26-5 | 500mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85000-1g |
(S)-Ethyl pyrrolidine-2-carboxylate |
5817-26-5 | 1g |
¥328.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85000-250mg |
(S)-Ethyl pyrrolidine-2-carboxylate |
5817-26-5 | 250mg |
¥138.0 | 2021-09-07 | ||
| Chemenu | CM196649-25g |
(S)-Ethyl pyrrolidine-2-carboxylate |
5817-26-5 | 95% | 25g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D624607-5G |
ethyl (2S)-pyrrolidine-2-carboxylate |
5817-26-5 | 95% | 5g |
$105 | 2024-07-21 | |
| eNovation Chemicals LLC | D624607-10G |
ethyl (2S)-pyrrolidine-2-carboxylate |
5817-26-5 | 95% | 10g |
$195 | 2024-07-21 |
(S)-Ethyl pyrrolidine-2-carboxylate Suppliers
(S)-Ethyl pyrrolidine-2-carboxylate Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (S)-Ethyl pyrrolidine-2-carboxylate
Introduction to (S)-Ethyl Pyrrolidine-2-carboxylate (CAS No. 5817-26-5)
(S)-Ethyl pyrrolidine-2-carboxylate (CAS No. 5817-26-5) is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is a key intermediate in the synthesis of various biologically active molecules and has been extensively studied for its potential therapeutic applications.
The chiral nature of (S)-ethyl pyrrolidine-2-carboxylate makes it particularly valuable in the development of enantiomerically pure drugs, which are often more effective and have fewer side effects compared to their racemic counterparts. The ability to selectively synthesize and isolate specific enantiomers is crucial in modern drug design and development.
Recent advancements in asymmetric synthesis have further enhanced the utility of (S)-ethyl pyrrolidine-2-carboxylate. Techniques such as catalytic asymmetric hydrogenation and enantioselective organocatalysis have been successfully applied to produce this compound with high enantiomeric purity. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption.
In the context of medicinal chemistry, (S)-ethyl pyrrolidine-2-carboxylate has been utilized as a building block for the synthesis of several important pharmaceuticals. For instance, it serves as a precursor in the synthesis of certain neuroprotective agents and anti-inflammatory drugs. The pyrrolidine ring structure provides a flexible scaffold that can be functionalized to achieve desired pharmacological properties.
One notable application of (S)-ethyl pyrrolidine-2-carboxylate is in the development of GABA receptor modulators. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and modulating its activity can have significant therapeutic benefits. Compounds derived from (S)-ethyl pyrrolidine-2-carboxylate have shown promise in treating conditions such as anxiety, epilepsy, and sleep disorders.
Additionally, research has explored the use of (S)-ethyl pyrrolidine-2-carboxylate in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. This approach can improve drug delivery, enhance bioavailability, and reduce toxicity. Studies have demonstrated that prodrugs derived from (S)-ethyl pyrrolidine-2-carboxylate exhibit improved pharmacokinetic profiles compared to their parent compounds.
The structural versatility of (S)-ethyl pyrrolidine-2-carboxylate also makes it an attractive candidate for peptide synthesis. Peptides play a crucial role in various biological processes and are increasingly being used as therapeutic agents. The ability to incorporate this compound into peptide sequences can enhance their stability and biological activity.
In conclusion, (S)-ethyl pyrrolidine-2-carboxylate (CAS No. 5817-26-5) is a versatile and valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its chiral nature, combined with recent advancements in asymmetric synthesis techniques, positions it as a key intermediate in the development of novel therapeutics with improved efficacy and safety profiles.
5817-26-5 ((S)-Ethyl pyrrolidine-2-carboxylate) Related Products
- 166941-67-9(L-Proline, 5-methyl-,ethyl ester, trans- (9CI))
- 60169-67-7(ethyl pyrrolidine-2-carboxylate)
- 2764-43-4(ethyl 5-methylpyrrolidine-2-carboxylate)
- 97010-18-9(L-Proline, hexadecylester)
- 134666-85-6(L-Proline, propyl ester (9CI))
- 41994-50-7(2,5-diethyl pyrrolidine-2,5-dicarboxylate)
- 28168-91-4(Proline, 5-methyl-,ethyl ester, cis- (8CI))
- 125511-34-4(Proline, propyl ester)
- 96163-72-3(ethyl (2R)-pyrrolidine-2-carboxylate)
- 134666-86-7(D-Proline, propyl ester (9CI))